N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide features a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide linker connected to a 4,5-dimethylthiazole moiety.
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C15H14N4O3S/c1-9-10(2)23-15(16-9)17-13(20)8-19-14(21)6-5-11(18-19)12-4-3-7-22-12/h3-7H,8H2,1-2H3,(H,16,17,20) |
InChI Key |
ATDPWYNNWKPYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is widely employed for thiazole rings. For the 4,5-dimethyl variant:
-
Reactants : α-Bromo-3-pentanone and thiourea.
-
Mechanism : Thiourea’s sulfur nucleophile attacks the α-carbon of the bromoketone, followed by cyclization and dehydration.
Procedure :
-
Dissolve α-bromo-3-pentanone (1.0 equiv) and thiourea (1.2 equiv) in ethanol.
-
Reflux at 80°C for 6–8 hours.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify via recrystallization (ethanol/water) to yield 4,5-dimethyl-1,3-thiazol-2-amine (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >98% |
| Characterization | NMR, IR, MS |
Synthesis of 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Acetic Acid
Cyclocondensation of Furan-Containing β-Keto Esters
Pyridazinones are synthesized via cyclocondensation of β-keto esters with hydrazines:
-
Synthesis of ethyl 3-(furan-2-yl)-3-oxopropanoate :
-
Hydrazine Cyclization :
Procedure :
-
Heat ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 equiv) with hydrazine hydrate (1.5 equiv) in ethanol at 70°C for 4 hours.
-
Acidify with HCl to precipitate the pyridazinone.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 85% |
| Saponification Yield | 92% |
| Melting Point | 214–216°C |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the acetic acid segment followed by reaction with 4,5-dimethyl-1,3-thiazol-2-amine:
Procedure :
-
Dissolve 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl acetic acid (1.0 equiv) in DCM.
-
Add EDCI (1.2 equiv) and HOBt (1.1 equiv), stir at 0°C for 30 minutes.
-
Add 4,5-dimethyl-1,3-thiazol-2-amine (1.1 equiv) and stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 72% |
| Purity (NMR) | >95% |
| Reaction Time | 12 hours |
Alternative Synthetic Routes
Microwave-Assisted Domino Reactions
Patents describe microwave-enhanced methods for analogous acetamide-thiazole hybrids:
-
Reactants : Preformed thiazole amine and pyridazinone acid chloride.
-
Conditions : Microwave irradiation (100°C, 30 minutes) in acetonitrile.
Advantages :
Critical Analysis of Methodologies
Yield Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under mild conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Overview
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound belonging to the class of thiazole derivatives. Its unique chemical structure, which incorporates thiazole and furan moieties, positions it as a promising candidate in various scientific research applications, particularly in medicinal chemistry and drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit growth in various cancer cell lines. A study on related compounds demonstrated their effectiveness against human cancer cell lines such as HepG2 and MDA-MB-231, indicating potential for further development in oncology .
Antimicrobial Properties
Thiazole derivatives have been noted for their antimicrobial activities. The presence of the furan and thiazole groups in this compound may enhance its efficacy against bacterial strains. Preliminary studies suggest that similar compounds display activity against both gram-positive and gram-negative bacteria, warranting further investigation into this compound's potential as an antimicrobial agent .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Attachment of Furan and Pyridazine Moieties : These can be introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Group : This step may involve reacting intermediates with acetic anhydride or similar reagents.
Case Study 1: Anticancer Screening
In a recent study focusing on thiazole derivatives, N-(4,5-dimethylthiazolyl) compounds were synthesized and screened for anticancer activity. The results indicated that specific derivatives exhibited high growth inhibition percentages against cancer cell lines like OVCAR and SNB . This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of thiazole-containing compounds. The findings revealed that these compounds were particularly effective against gram-positive bacteria such as Bacillus species. The unique arrangement of nitrogen and sulfur atoms in the structure was credited for enhanced interaction with microbial targets .
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridazinone rings could facilitate binding to active sites, while the furan ring might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the pyridazinone ring and the acetamide-linked heterocycle. These variations influence physicochemical properties, synthetic accessibility, and bioactivity.
Spectroscopic and Analytical Data
Key Differences and Implications
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Improve synthetic yields but may reduce solubility .
- Aromatic Rings (Furan vs. Phenyl) : Furan’s oxygen atom could enhance hydrogen bonding, while fluorophenyl groups (CAS 1224173-49-2) may increase metabolic stability .
- Piperazine/Piperidine Moieties : Enhance binding to charged targets but increase molecular weight .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a thiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of furan and acetamide groups further enhances its potential as a bioactive agent. The molecular formula is with a molecular weight of 320.38 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In vitro tests demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 0.08 to 0.32 µM against Mycobacterium tuberculosis .
| Compound | MIC (μM) | Inhibition (%) |
|---|---|---|
| 7a | 0.08 | 98 |
| 7b | 0.32 | 95 |
| 7c | NT | NT |
Note: NT indicates not tested.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research into related thiazole derivatives has indicated that they can inhibit cell proliferation in various cancer cell lines by disrupting microtubule formation, leading to apoptosis in malignant cells . The mechanism is believed to involve interference with the normal cellular organization during mitosis.
Case Studies
- Study on Antitubercular Activity : A study evaluated the antitubercular activity of synthesized thiazole derivatives, including the compound in focus. Results indicated moderate activity against M. tuberculosis strains with an IC50 value indicative of effective inhibition .
- Anticancer Mechanism Investigation : Another study explored the effects of thiazole derivatives on cancer cell lines, demonstrating that these compounds could induce apoptosis through microtubule disassembly, thereby providing insights into their potential as anticancer agents .
Research Findings
The biological activity of this compound has been characterized through various assays:
In Vitro Studies
In vitro assays have shown that the compound exhibits:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Induces cell death in cancer cell lines at specific concentrations.
Q & A
Q. Basic (Characterization)
- NMR Spectroscopy :
- IR Spectroscopy : Detects amide C=O stretches (~1670 cm⁻¹) and pyridazinone N-H bends (~3300 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and monitors reaction progress .
How can researchers optimize reaction conditions for improved regioselectivity in heterocyclic ring formation?
Q. Advanced (Experimental Design)
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions to minimize byproducts .
- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to control reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to accelerate cyclization steps while maintaining selectivity .
Example : In pyridazinone synthesis, reducing temperature from 80°C to 60°C decreased dimerization by 30% .
How should contradictory bioactivity data from similar compounds be analyzed?
Advanced (Data Contradiction Analysis)
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Purity Issues : Impurities >5% can skew IC₅₀ values; validate via HPLC .
- Structural Analogues : Compare with N-(5-chloro-2-methylphenyl)-2-[7-oxo-thiazolo[4,5-d]pyrimidinyl]acetamide, noting that chloro substituents enhance potency but reduce solubility .
Resolution : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) to confirm activity .
What in vitro assays are suitable for initial bioactivity screening?
Q. Basic (Biological Evaluation)
- Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced (SAR Strategy)
- Core Modifications : Synthesize analogues with pyridazine replaced by triazole or pyrimidine to assess ring size impact .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to evaluate electronic effects on binding .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) with co-crystal structures of target proteins (e.g., HDACs) .
What are the solubility challenges, and how can they be mitigated in pharmacokinetic studies?
Q. Basic (Physicochemical Properties)
- Challenges : Low aqueous solubility (<10 µM) due to hydrophobic thiazole and furan moieties .
- Solutions :
- Prodrug Design : Introduce phosphate esters at the acetamide group .
- Nanoparticle Formulation : Use PLGA polymers for encapsulation, improving bioavailability 3–5 fold .
What computational methods predict target interactions and metabolic stability?
Q. Advanced (Mechanistic Analysis)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
